molecular formula C11H16N2O2 B8311245 N-Carbobenzyloxy-N'-isopropylhydrazine

N-Carbobenzyloxy-N'-isopropylhydrazine

Cat. No. B8311245
M. Wt: 208.26 g/mol
InChI Key: JFPYMFIUKBJWPA-UHFFFAOYSA-N
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Patent
US04634715

Procedure details

Acetone (0.377 g; 0.477 ml; 6.50 mmol) was added to a solution of carbobenzyloxyhydrazine (1.00 g; 6.02 mmol) in absolute ethanol (6 ml). After one hour, the solution was concentrated to dryness and then ethanol (5 ml) and sodium cyanoborohydride (0.19 g; 3.0 mmol) were added. The mixture was stirred for 18 hours and then evaporated to a thick syrup. Hydrochloric acid (0.50 N; 5 ml) and ether (50 ml) were added and the two-phase mixture was stirred for one hour. The aqueous layer was neutralized by addition of solid NaHCO3 and extracted with ether (2×25 ml). The combined ether portions were washed with water and brine and dried (MgSO4) Removal of solvent gave a solid which was recrystallized from hexanes - ether, giving pure hydrazide 4 (1.09 g; 5.25 mmol; 87%), mp 61°-62°. TLC (silica gel; CH2Cl2 --CH3OH; 20:1) Rf=0.5. MS m/e 208 (M+). Analysis: Calculated for C11H16N2O2 : (C, 63.44; H, 7.44; N, 13.45). Found: C, 63.22; H, 7.67; N, 13.71; NMR (CDCl3);δ0.97 (6H,d,J=6); 3.15 (1H, septet, J=6); 3.8-4.6(1H, broad); 5.13(2H,S); 6.2-7.0(1H, broad); 7.33 (5H,S); IR(CHCl3) 3500, 1720 cm-1.
Quantity
0.477 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=O.[C:5]([NH:15][NH2:16])([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:6].C([BH3-])#N.[Na+]>C(O)C>[C:5]([NH:15][NH:16][CH:2]([CH3:4])[CH3:1])([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
0.477 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)NN
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.19 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
evaporated to a thick syrup
ADDITION
Type
ADDITION
Details
Hydrochloric acid (0.50 N; 5 ml) and ether (50 ml) were added
STIRRING
Type
STIRRING
Details
the two-phase mixture was stirred for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The aqueous layer was neutralized by addition of solid NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×25 ml)
WASH
Type
WASH
Details
The combined ether portions were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
(MgSO4) Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexanes - ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)NNC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.25 mmol
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.